molecular formula C13H9NO2 B6375523 2-Cyano-5-(3-hydroxyphenyl)phenol CAS No. 1261997-99-2

2-Cyano-5-(3-hydroxyphenyl)phenol

Cat. No.: B6375523
CAS No.: 1261997-99-2
M. Wt: 211.22 g/mol
InChI Key: OFWGYNSGKLVKNP-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-hydroxyphenyl)phenol is a chemical compound known for its significant biological activity It is a phenolic compound, which means it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Cyano-5-(3-hydroxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-5-(3-hydroxyphenyl)phenol is unique due to the presence of both a cyano group and a hydroxyl group on the aromatic ring, which imparts distinct chemical properties and reactivity compared to other phenolic compounds.

Properties

IUPAC Name

2-hydroxy-4-(3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-7,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWGYNSGKLVKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684624
Record name 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-99-2
Record name 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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